ocimumoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

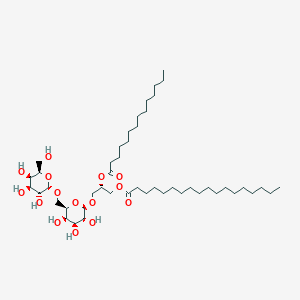

Ocimumoside B, also known as this compound, is a useful research compound. Its molecular formula is C47H88O15 and its molecular weight is 893.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Stress Properties

Research has demonstrated that Ocimumoside B exhibits significant anti-stress effects. In a study involving chronic unpredictable stress (CUS) models, this compound was shown to reverse elevated plasma corticosterone levels and restore monoamine levels (dopamine, noradrenaline, and serotonin) in key brain regions such as the frontal cortex, striatum, and hippocampus . The study highlighted that pretreatment with this compound at a dosage of 40 mg/kg body weight significantly mitigated stress-induced alterations in neurotransmitter levels and oxidative stress markers.

Antioxidant Activity

This compound has also been recognized for its antioxidant properties. It was found to enhance the activities of antioxidant enzymes like superoxide dismutase and catalase while decreasing lipid peroxidation levels in stressed animals . This suggests that this compound may play a crucial role in protecting neuronal cells from oxidative damage associated with stress.

Study on Chronic Unpredictable Stress

A pivotal study published in Phytomedicine investigated the effects of Ocimumoside A and B on rats subjected to CUS. Results indicated that both compounds effectively restored altered neurotransmitter levels and improved oxidative stress parameters compared to control groups . The findings underscore the potential of these compounds as therapeutic agents for managing stress-related disorders.

Restraint Stress Model

Another research article focused on restraint stress-induced changes in monoamines and oxidative load demonstrated that pre-treatment with this compound significantly prevented increases in serotonin and its metabolites while normalizing dopamine levels . This study further supports the compound's role in neuroprotection under stress conditions.

Comparative Data Table

Analyse Des Réactions Chimiques

Structural Characteristics

Ocimumoside B is a glycosidic compound isolated from Ocimum sanctum (holy basil), structurally identified through extensive 1D/2D NMR spectroscopy . Key features include:

-

Core structure : Flavonoid backbone with glycosidic substitutions.

-

Sugar moiety : β-D-glucopyranosyl or β-D-glucuronic acid units attached to the aglycone .

Stability and Reactivity Under Stress Conditions

Studies evaluated this compound’s interaction with biochemical systems in acute restraint stress (RS) models in rats:

Interaction with Antioxidant Systems

This compound demonstrated modulatory effects on oxidative pathways:

-

Lipid peroxidation : Reduced RS-induced malondialdehyde (MDA) by 55% in the hippocampus .

-

Glutathione (GSH) : Prevented GSH depletion in the striatum (from 40% loss to 12%) .

-

Enzyme regulation :

Monoaminergic System Modulation

HPLC-EC analyses revealed this compound’s influence on neurotransmitter dynamics:

Limitations in Reaction Mechanistic Data

No peer-reviewed studies explicitly detail:

-

Synthetic pathways for this compound.

-

Degradation products under varying pH/temperature.

-

Enzymatic biotransformation processes.

Current knowledge is restricted to its in vivo interactions and stress-response modulation rather than classical chemical reactions . Further studies are needed to elucidate its reactivity in isolation, catalytic behavior, or synthetic applications.

Propriétés

Formule moléculaire |

C47H88O15 |

|---|---|

Poids moléculaire |

893.2 g/mol |

Nom IUPAC |

[(2S)-2-tetradecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C47H88O15/c1-3-5-7-9-11-13-15-16-17-18-20-21-23-25-27-29-38(49)57-32-35(60-39(50)30-28-26-24-22-19-14-12-10-8-6-4-2)33-58-46-45(56)43(54)41(52)37(62-46)34-59-47-44(55)42(53)40(51)36(31-48)61-47/h35-37,40-48,51-56H,3-34H2,1-2H3/t35-,36-,37-,40+,41+,42+,43+,44-,45-,46-,47+/m1/s1 |

Clé InChI |

LGYCXVJXWRPVSQ-PLEJJZNTSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Synonymes |

ocimumoside B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.